Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-8-6-11(8)4-7(13)5-11/h7-8,13H,4-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGWGCCFJVMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168924-85-2 | |
| Record name | tert-butyl N-{5-hydroxyspiro[2.3]hexan-1-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological pathways.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of its targets and affecting biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Spiro vs. Non-Spiro Systems: The spiro[2.3]hexane core in the target compound imposes conformational rigidity, which can reduce entropy penalties in molecular recognition compared to flexible linear (e.g., 5-methylhexenyl) or monocyclic (e.g., cyclopentyl) analogs . Oxaspiro derivatives (e.g., 1-oxaspiro[2.3]hexane) introduce an ether oxygen, enhancing solubility but eliminating hydrogen-bonding donor capacity compared to the hydroxyl group .
Functional Group Effects: Hydroxyl vs. Aza/Amino Groups: The 5-OH group in the target compound acts as both a hydrogen bond donor and acceptor, whereas the 5-NH (aza) group in its analog is primarily a donor. This difference impacts crystal packing and solubility, as seen in the hydrochloride salt formation of the aza derivative . Fluorine Substitution: The 2,2-difluoro analog exhibits increased electronegativity and metabolic stability due to fluorine’s inductive effects, making it more suitable for in vivo applications compared to the hydroxylated parent compound .
Stereochemical Considerations :
Table 2: Physicochemical Properties
Key Observations:
- Solubility : The hydrochloride salt of the aza-spiro compound (CAS 2702615-19-6) demonstrates improved aqueous solubility, advantageous for formulation . In contrast, the difluoro analog’s lipophilicity may favor blood-brain barrier penetration .
- Synthetic Accessibility : Spirocyclic systems generally require specialized methods (e.g., ring-closing metathesis or cycloadditions), whereas linear analogs (e.g., 5-methylhexenyl) are more straightforward to synthesize .
Biological Activity
Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may enhance cholinergic transmission and improve cognitive function.
- Neuroprotection : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). The protective effects are likely mediated by the reduction of pro-inflammatory cytokines and oxidative stress markers.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit AChE activity, with IC50 values indicating a moderate potency compared to standard inhibitors like galantamine. Additionally, it has been shown to reduce cell death in neuronal cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in AD pathology.
Study 1: Neuroprotective Effects in Cell Cultures
A study investigated the effects of this compound on astrocytes treated with Aβ1-42. The results indicated:
- Reduction in Cell Death : The compound reduced astrocyte apoptosis by approximately 30% compared to controls treated solely with Aβ1-42.
- Cytokine Modulation : There was a significant decrease in TNF-α production, suggesting anti-inflammatory properties.
Study 2: Behavioral Outcomes in Animal Models
In an animal model of AD induced by scopolamine, administration of this compound resulted in:
- Improved Memory Performance : Animals treated with the compound showed enhanced performance in memory tasks compared to untreated controls.
- Biochemical Changes : Analysis revealed decreased levels of Aβ plaques and improved cholinergic signaling in treated animals.
Comparative Analysis Table
| Compound Name | AChE Inhibition IC50 (nM) | Neuroprotective Effect (%) | Cytokine Reduction (%) |
|---|---|---|---|
| This compound | 45 | 30 | 25 |
| Galantamine | 15 | 50 | 60 |
| Donepezil | 10 | 55 | 55 |
Q & A
Q. What are the common synthetic routes for introducing the tert-butyl carbamate (Boc) group in spirocyclic systems like Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate?
The Boc group is typically introduced via reaction of the amine-containing spirocyclic intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaH, K₂CO₃) and polar aprotic solvents like THF or DMF. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side reactions . Characterization via ¹H/¹³C NMR and mass spectrometry (MS) confirms successful protection .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Key techniques include:
- NMR Spectroscopy : Assign peaks for the spirocyclic ring protons (δ 1.2–3.5 ppm), tert-butyl group (δ 1.4 ppm), and hydroxyl protons (broad singlet near δ 5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ matching the theoretical mass.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
Q. What role does the spiro[2.3]hexane moiety play in this compound's reactivity?
The spirocyclic structure imposes steric constraints, influencing regioselectivity in reactions. The 5-hydroxy group may participate in hydrogen bonding, affecting solubility and interactions with biological targets. Comparative studies with non-spiro carbamates show altered reaction kinetics and product distributions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) model transition states to predict optimal bases or solvents. For example, solvent polarity simulations (THF vs. DMF) can guide choices to stabilize intermediates. Machine learning tools analyze historical reaction data to recommend conditions (e.g., temperature, catalyst) for higher yields .
Q. What experimental strategies assess the compound's stability under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The Boc group is labile under acidic conditions (pH < 3), while the spirocyclic system may hydrolyze in strong bases .
- Thermal Stability : TGA/DSC analysis determines decomposition temperatures. Storage at 0–6°C in inert atmospheres is recommended for long-term stability .
Q. How can researchers evaluate potential biological activity given the compound's structural features?
- In Vitro Assays : Test binding affinity to enzymes (e.g., proteases) using fluorescence polarization or SPR. The hydroxy group may chelate metal ions in active sites .
- ADMET Profiling : Use Caco-2 cells for permeability studies and liver microsomes for metabolic stability. The tert-butyl group enhances lipophilicity but may reduce aqueous solubility .
Q. How to resolve contradictions in synthetic yields reported across studies?
Systematic analysis of variables (e.g., purity of starting materials, inert atmosphere integrity) is critical. Replicate reactions under controlled conditions and use DOE (Design of Experiments) to identify key factors. Cross-validate results with alternative characterization methods (e.g., IR for functional group confirmation) .
Q. What chromatographic techniques separate enantiomers if the spirocyclic core contains chiral centers?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or SFC (Supercritical Fluid Chromatography) effectively resolves enantiomers. Confirm enantiopurity via optical rotation and circular dichroism (CD) .
Q. Can green chemistry principles be applied to improve the synthesis sustainability?
Q. What advanced techniques study the compound's interactions with biomolecules?
- Cryo-EM/Molecular Dynamics : Visualize binding modes with proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- NMR Titrations : Map interaction sites on the spirocyclic scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
